molecular formula C11H16N2O7 B8161449 (2S,3R)-2,5-dioxopyrrolidin-1-yl 3-methoxy-2-((methoxycarbonyl)amino)butanoate

(2S,3R)-2,5-dioxopyrrolidin-1-yl 3-methoxy-2-((methoxycarbonyl)amino)butanoate

Cat. No.: B8161449
M. Wt: 288.25 g/mol
InChI Key: KPCSNBBUVJMVMG-VJSCVCEBSA-N
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Description

(2S,3R)-2,5-dioxopyrrolidin-1-yl 3-methoxy-2-((methoxycarbonyl)amino)butanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and methoxycarbonyl groups, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2,5-dioxopyrrolidin-1-yl 3-methoxy-2-((methoxycarbonyl)amino)butanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidinone ring and the introduction of the methoxycarbonyl groups. Common reagents used in these reactions include protecting groups, coupling agents, and catalysts to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2,5-dioxopyrrolidin-1-yl 3-methoxy-2-((methoxycarbonyl)amino)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(2S,3R)-2,5-dioxopyrrolidin-1-yl 3-methoxy-2-((methoxycarbonyl)amino)butanoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions, providing insights into biological processes.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool to study disease mechanisms.

    Industry: It can be used in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,3R)-2,5-dioxopyrrolidin-1-yl 3-methoxy-2-((methoxycarbonyl)amino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound useful for studying and potentially treating various conditions.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-2,5-dioxopyrrolidin-1-yl 3-methoxy-2-((methoxycarbonyl)amino)butanoate: shares similarities with other pyrrolidinone derivatives and methoxycarbonyl-containing compounds.

    N-methoxycarbonyl-2-pyrrolidinone: A simpler analog with similar reactivity but fewer functional groups.

    3-methoxy-2-((methoxycarbonyl)amino)butanoic acid: Lacks the pyrrolidinone ring but retains the methoxycarbonyl groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which confer specific reactivity and biological activity

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (3R)-3-methoxy-2-(methoxycarbonylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O7/c1-6(18-2)9(12-11(17)19-3)10(16)20-13-7(14)4-5-8(13)15/h6,9H,4-5H2,1-3H3,(H,12,17)/t6-,9?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCSNBBUVJMVMG-VJSCVCEBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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